3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine is a heterocyclic compound that combines the structural features of thiophene, oxazole, and pyridine. These heterocyclic systems are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxylic acid with hydroxylamine to form the oxazole ring, followed by coupling with a pyridine derivative under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Halogenated derivatives and strong bases or acids are often employed.
Major Products:
Oxidation: Thiophene S-oxide or thiophene S,S-dioxide.
Reduction: Amino derivatives of oxazole.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Thiophene: A five-membered ring containing sulfur, known for its aromaticity and electronic properties.
Oxazole: A five-membered ring containing oxygen and nitrogen, used in various bioactive compounds.
Pyridine: A six-membered ring containing nitrogen, widely used in pharmaceuticals and agrochemicals.
Uniqueness: 3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine is unique due to its combination of these three heterocyclic systems, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for designing molecules with specific biological activities and material properties .
Properties
CAS No. |
85903-29-3 |
---|---|
Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-pyridin-3-yl-5-thiophen-2-yl-1,2-oxazole |
InChI |
InChI=1S/C12H8N2OS/c1-3-9(8-13-5-1)10-7-11(15-14-10)12-4-2-6-16-12/h1-8H |
InChI Key |
PTZOQWVNAVADSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.